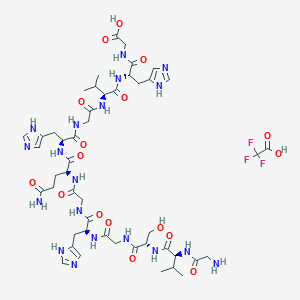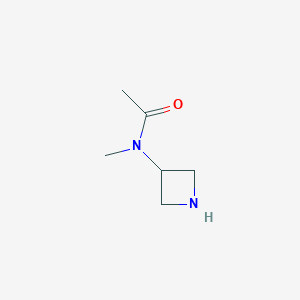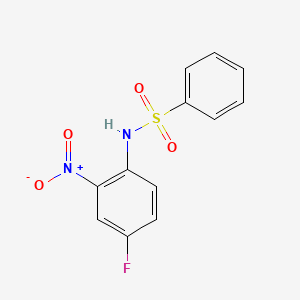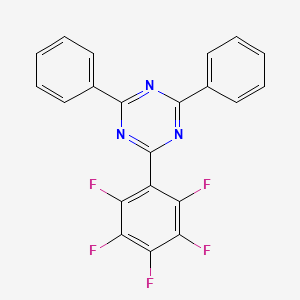
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol: is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tetrahydropyran ring fused to an indazole core, with a methanol group attached to the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ketones or aldehydes.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.
Introduction of the Methanol Group: The methanol group can be added through a reduction reaction, where a carbonyl group on the indazole core is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the indazole core.
科学研究应用
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of indazole derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets. The indazole core can interact with various enzymes and receptors, modulating their activity. The tetrahydropyran ring and methanol group may enhance the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 1H-indazole-3-carboxamide share the indazole core but differ in their substituents.
Tetrahydropyran Derivatives: Compounds like tetrahydro-2H-pyran-4-ylmethanol have a similar tetrahydropyran ring but lack the indazole core.
Uniqueness
- The combination of the indazole core with the tetrahydropyran ring and methanol group makes (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol unique. This structure may confer specific biological activities and chemical properties that are not present in other similar compounds.
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
[1-(oxan-2-yl)indazol-3-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-9-11-10-5-1-2-6-12(10)15(14-11)13-7-3-4-8-17-13/h1-2,5-6,13,16H,3-4,7-9H2 |
InChI 键 |
HTWXCCYOCMQRKD-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)






